2-(Bromomethyl)prop-2-en-1-ol

Descripción

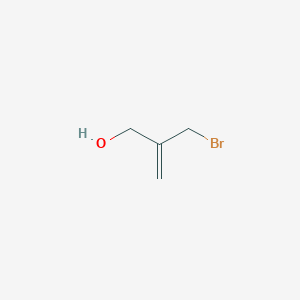

2-(Bromomethyl)prop-2-en-1-ol is an organic compound belonging to the class of α,β-unsaturated alcohols It is characterized by the presence of a bromomethyl group attached to a prop-2-en-1-ol backbone

Propiedades

IUPAC Name |

2-(bromomethyl)prop-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c1-4(2-5)3-6/h6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBZQPLMILYHFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CO)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-(Bromomethyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the bromination of allyl alcohol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, yielding the desired product with good selectivity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature and concentration can enhance the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions: 2-(Bromomethyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of prop-2-en-1-ol.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form prop-2-en-1-ol and hydrogen bromide.

Oxidation Reactions: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide in aqueous solution.

Elimination: Strong bases such as potassium tert-butoxide.

Oxidation: Potassium permanganate in acidic or neutral medium.

Major Products:

Substitution: Prop-2-en-1-ol.

Elimination: Prop-2-en-1-ol and hydrogen bromide.

Oxidation: Corresponding aldehydes or carboxylic acids.

Aplicaciones Científicas De Investigación

2-(Bromomethyl)prop-2-en-1-ol has several applications in scientific research:

Biology: The compound can be utilized in the modification of biomolecules for studying biological processes.

Medicine: It serves as a building block in the synthesis of potential therapeutic agents.

Industry: The compound is employed in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(Bromomethyl)prop-2-en-1-ol involves its reactivity towards nucleophiles and bases. The bromomethyl group is highly reactive, making it a suitable electrophile for various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparación Con Compuestos Similares

2-(Chloromethyl)prop-2-en-1-ol: Similar structure but with a chlorine atom instead of bromine.

2-(Iodomethyl)prop-2-en-1-ol: Contains an iodine atom in place of bromine.

Prop-2-en-1-ol: Lacks the halogen substituent.

Uniqueness: 2-(Bromomethyl)prop-2-en-1-ol is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .

Actividad Biológica

2-(Bromomethyl)prop-2-en-1-ol is an organobromine compound with significant potential in various biological applications. Its structure, characterized by a bromomethyl group attached to an allylic alcohol, makes it a versatile intermediate in organic synthesis. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C4H7BrO, with a molecular weight of approximately 151.01 g/mol. The compound features both bromine and hydroxyl functional groups, which contribute to its reactivity and biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antimicrobial properties and potential use in medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds containing bromomethyl functionalities exhibit notable antimicrobial activity. For instance, brominated compounds have been shown to disrupt microbial cell membranes and inhibit growth. A study highlighted that derivatives of this compound could serve as effective agents against various bacterial strains due to their ability to interfere with cellular processes.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against several pathogenic bacteria. The results demonstrated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that this compound has potential as a broad-spectrum antimicrobial agent .

Study 2: Synthesis and Biological Evaluation

Another investigation focused on synthesizing various derivatives of this compound to enhance its biological activity. The derivatives were tested for their cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and Hs578T (triple-negative breast cancer). The study found that certain derivatives exhibited cytotoxicity at low concentrations, indicating their potential as anticancer agents.

| Compound | IC50 (µM) MCF-7 | IC50 (µM) Hs578T |

|---|---|---|

| Parent Compound | 15 | 20 |

| Derivative A | 5 | 8 |

| Derivative B | 3 | 4 |

These results underscore the importance of structural modifications in enhancing the therapeutic potential of brominated compounds .

The proposed mechanism by which this compound exerts its biological effects involves the formation of reactive intermediates that can interact with cellular macromolecules such as proteins and nucleic acids. This interaction may lead to disruption of essential cellular functions, contributing to its antimicrobial and anticancer activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.